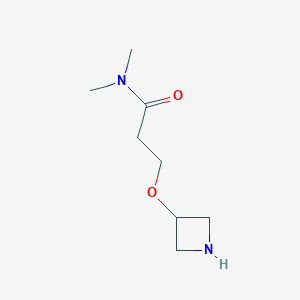
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)-N,N-dimethylpropanamide typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, azetidine derivatives have been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
Uniqueness
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)3-4-12-7-5-9-6-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
BFUJQEBLGYHRIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
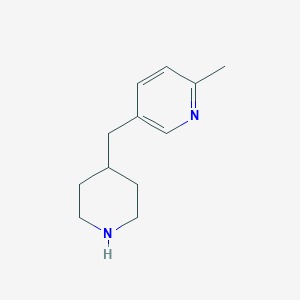
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

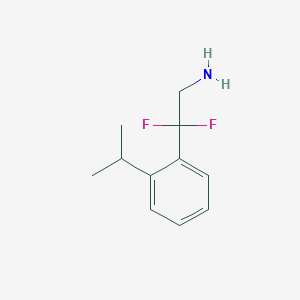

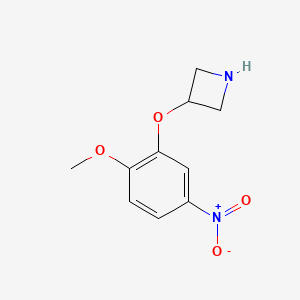
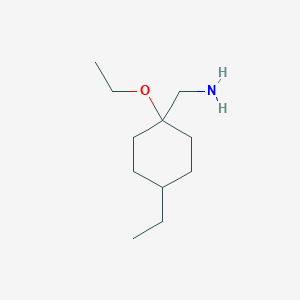
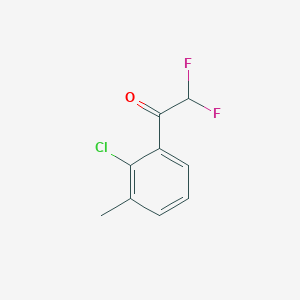
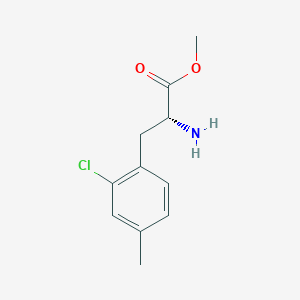
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)


